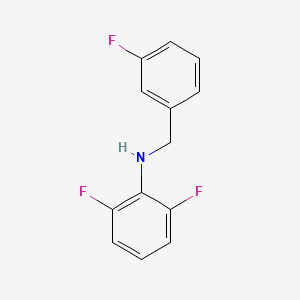

2,6-Difluoro-N-(3-fluorobenzyl)aniline

Description

Significance of Fluorine Substitution in Organic Molecules for Academic Investigations

The introduction of fluorine into organic molecules has a profound impact on their properties, a strategy widely exploited in academic and industrial research. nih.gov Fluorine is the most electronegative element, and its presence can significantly alter the electronic environment of a molecule. nih.gov This can lead to changes in acidity or basicity, dipole moment, and chemical reactivity. nih.gov

In medicinal chemistry, fluorine substitution is a key tactic for enhancing the metabolic stability of drug candidates. The carbon-fluorine bond is exceptionally strong, making it resistant to cleavage by metabolic enzymes, which can prolong the drug's duration of action. nih.gov Furthermore, replacing hydrogen with fluorine can block sites of oxidative metabolism. Fluorination can also increase a molecule's lipophilicity, which may improve its ability to permeate biological membranes. nih.gov In some cases, fluorine atoms can form favorable interactions with target proteins, thereby increasing binding affinity and potency. nih.gov The use of the fluorine-18 (B77423) isotope is also critical for the development of radiotracers for Positron Emission Tomography (PET) imaging, a powerful non-invasive diagnostic tool. nih.gov

Overview of N-Substituted Aniline (B41778) Scaffolds in Advanced Organic Synthesis

Aniline and its derivatives are fundamental building blocks in organic synthesis, serving as precursors to a vast range of more complex molecules. nbinno.com N-substituted anilines, where the nitrogen atom is bonded to a group other than hydrogen, are particularly versatile scaffolds. They are key intermediates in the synthesis of pharmaceuticals, agrochemicals, dyes, and polymers. nbinno.com

Modern synthetic methods, such as Buchwald-Hartwig and Chan-Lam cross-coupling reactions, have made the formation of carbon-nitrogen bonds more efficient, further elevating the importance of N-substituted anilines. These scaffolds are integral to the construction of heterocyclic compounds and other complex molecular architectures found in many biologically active molecules. The ability to modify the substituent on the nitrogen atom allows chemists to fine-tune the steric and electronic properties of the molecule, which is a critical aspect of rational drug design and materials science. Research continues to focus on developing novel and efficient methods for the synthesis of highly functionalized and substituted anilines to access new chemical space. nbinno.comnih.gov

Research Rationale for 2,6-Difluoro-N-(3-fluorobenzyl)aniline Studies

The academic interest in this compound stems from its identity as a trifluorinated building block with significant potential in medicinal chemistry. The compound strategically combines three key structural motifs, each contributing to its potential utility:

The 2,6-Difluoroaniline (B139000) Moiety: The two fluorine atoms flanking the amine group are known to influence the conformation and electronic properties of the aniline ring. This substitution pattern is found in various biologically active compounds, including kinase inhibitors and herbicides. sigmaaldrich.comsigmaaldrich.com The precursor, 2,6-difluoroaniline, is a valuable intermediate for pharmaceuticals and agrochemicals. sigmaaldrich.com

The N-Benzyl Group: The addition of a benzyl (B1604629) group to the aniline nitrogen creates a secondary amine linkage that is a common feature in many pharmaceutical agents.

The combination of these features in a single molecule is a logical step in the exploration of new chemical entities. Research into a chlorinated analogue, 2,6-Dichloro-N-(3-fluorobenzyl)aniline, highlights its role as an intermediate in the synthesis of pharmaceutical agents targeting neurological disorders. evitachem.com This suggests a similar research trajectory for its fluorinated counterpart.

Scope and Objectives of Academic Research on this compound

The primary objective of academic research focused on this compound would be its efficient synthesis, purification, and complete physicochemical characterization. A likely and logical synthetic pathway involves the N-alkylation of 2,6-difluoroaniline with a suitable 3-fluorobenzyl halide, such as 3-fluorobenzyl bromide or chloride, in the presence of a base. evitachem.com

The scope of such research would extend beyond mere synthesis. Key objectives would include:

Optimization of Synthesis: Developing a high-yield, scalable, and cost-effective synthetic protocol. This would involve screening different solvents, bases, and reaction conditions.

Structural and Property Analysis: Full characterization of the compound using modern analytical techniques (e.g., NMR, Mass Spectrometry, IR Spectroscopy) to confirm its structure and purity.

Exploration as a Synthetic Intermediate: Utilizing this compound as a starting material to build a library of more complex derivative compounds. These new molecules could be designed as probes for biological targets or as candidates for new materials.

Computational Studies: Performing in silico analysis to predict the compound's properties, conformation, and potential interactions with biological targets, guiding further synthetic efforts.

The overarching goal is to establish this compound as a readily accessible and valuable tool for chemists, particularly those in the field of drug discovery.

Data Tables

Table 1: Physicochemical Properties of Precursor: 2,6-Difluoroaniline

This table details the properties of the key starting material used in the synthesis of the title compound.

| Property | Value | Source(s) |

| CAS Number | 5509-65-9 | sigmaaldrich.comsigmaaldrich.comnih.gov |

| Molecular Formula | C₆H₅F₂N | sigmaaldrich.comsigmaaldrich.comnih.gov |

| Molecular Weight | 129.11 g/mol | sigmaaldrich.comsigmaaldrich.comnih.gov |

| Appearance | Clear yellow to brown liquid | sigmaaldrich.comsigmaaldrich.com |

| Boiling Point | 51-52 °C at 15 mmHg | sigmaaldrich.comsigmaaldrich.com |

| Density | 1.199 g/mL at 25 °C | sigmaaldrich.comsigmaaldrich.com |

| Refractive Index | n20/D 1.508 | sigmaaldrich.comsigmaaldrich.com |

Table 2: Research Findings on Structurally Related Compounds

This table summarizes research on compounds that are structurally analogous to this compound, providing a rationale for its study.

| Analogous Compound / Moiety | Research Area / Application | Key Finding | Source(s) |

| 2,6-Dichloro-N-(3-fluorobenzyl)aniline | Medicinal Chemistry | Serves as an intermediate for pharmaceutical agents, particularly those targeting neurological disorders. | evitachem.com |

| N-(3-fluorobenzyl)-imidazole derivatives | Oncology, Fibrotic Diseases | The N-(3-fluorobenzyl) moiety is a key component of novel, potent inhibitors of the ALK5 receptor. | |

| 2,6-Difluoroaniline Derivatives | Agrochemicals, Medicinal Chemistry | Used to synthesize herbicidal compounds and inhibitors of p38α kinase. | sigmaaldrich.com |

| 2,6-difluorobenzoic acid | PET Imaging Agent Synthesis | A starting material for a potential PET agent for imaging B-Raf(V600E) in cancers. | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

2,6-difluoro-N-[(3-fluorophenyl)methyl]aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10F3N/c14-10-4-1-3-9(7-10)8-17-13-11(15)5-2-6-12(13)16/h1-7,17H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZRGCHHMGGZDNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)CNC2=C(C=CC=C2F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10F3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,6 Difluoro N 3 Fluorobenzyl Aniline

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a technique used to plan a chemical synthesis by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.com For 2,6-Difluoro-N-(3-fluorobenzyl)aniline, the most logical and common disconnection occurs at the C-N bond between the aniline (B41778) nitrogen and the benzylic carbon.

This disconnection breaks the target molecule into two primary synthons: a nucleophilic 2,6-difluoroaniline (B139000) synthon and an electrophilic 3-fluorobenzyl synthon. The corresponding chemical reagents for these synthons are 2,6-difluoroaniline and a 3-fluorobenzyl halide (such as 3-fluorobenzyl bromide or 3-fluorobenzyl chloride), respectively. The forward synthesis, therefore, involves the reaction of these two precursors.

Precursor Synthesis Strategies

2,6-Difluoroaniline is a key intermediate that can be prepared through several routes, often starting from readily available but highly halogenated benzene (B151609) derivatives.

From 1,2,3-Trichlorobenzene (B84244): A common industrial process involves the partial fluorine exchange of 1,2,3-trichlorobenzene to create a mixture of difluorochlorobenzene isomers. google.comgoogle.com This is followed by amination of the chloro group and subsequent separation of the desired 2,6-difluoroaniline from its isomers. google.comgoogle.com To improve the process, a selective reduction step can be introduced after the fluorine exchange to convert the unwanted 2,3-difluorochlorobenzene isomer into a valuable byproduct, ortho-difluorobenzene, thus simplifying the final separation. google.com

From 1,3,5-Trichlorobenzene: An alternative method starts with 1,3,5-trichlorobenzene. researchgate.net A KF (potassium fluoride) exchange reaction is used to produce 1-chloro-3,5-difluorobenzene. This intermediate is then subjected to dichlorination and nitration, followed by a reduction step that yields a mixture of 2,6-difluoroaniline and 2,4-difluoroaniline, which must then be separated. researchgate.net

Other Methods: Other reported syntheses include the reduction and de-chlorination of 3,5-dichloro-2,6-difluoronitrobenzene proquest.com and the lithiation of 1,3-difluorobenzene, although the latter is generally not suitable for large-scale production. google.comgoogle.com

The second precursor, a 3-fluorobenzyl halide, is more straightforward to obtain.

3-Fluorobenzyl Bromide: This compound can be synthesized directly from fluorobenzene (B45895) through a one-step bromomethylation process. chemicalbook.com

3-Fluorobenzyl Chloride: This precursor is commercially available from various chemical suppliers. hymasynthesis.com

From 3-Fluorobenzyl Alcohol: 3-Fluorobenzyl alcohol can be synthesized via the oxidation of m-fluorotoluene, followed by hydrolysis. chemicalbook.com The resulting alcohol can then be readily converted to the corresponding benzyl (B1604629) halide using standard halogenating agents.

Nucleophilic Substitution Reactions for C-N Bond Formation

The final step in the synthesis is the formation of the C-N bond to assemble the target molecule. This is typically achieved through a nucleophilic substitution reaction where the nitrogen of 2,6-difluoroaniline attacks the benzylic carbon of the 3-fluorobenzyl halide. wikipedia.org Key methodologies include direct N-alkylation and palladium-catalyzed Buchwald-Hartwig amination.

The efficiency of the C-N bond formation is highly dependent on the reaction conditions. Direct N-alkylation of amines with alkyl halides can be complicated by over-alkylation, where the product amine reacts further with the alkylating agent. wikipedia.orgmasterorganicchemistry.com Therefore, careful optimization is crucial.

For a related reaction, the N-alkylation of anilines with alcohols (which are converted in situ to the electrophile), extensive optimization has been performed. The choice of base, solvent, and temperature are critical variables.

Table 1: Example of Reaction Condition Optimization for N-Alkylation

| Catalyst | Base | Solvent | Temperature (°C) | Yield | Reference |

|---|---|---|---|---|---|

| Co-catalyst (1 mol%) | K₃PO₄ | Toluene | 140 | Trace | rsc.org |

| Co-catalyst (1 mol%) | KOtBu | Xylene | 140 | 79% | rsc.org |

| Co-catalyst (1 mol%) | KOtBu | DMSO | 140 | 48% | rsc.org |

| Co-catalyst (1 mol%) | KOtBu | THF | 140 | 50% | rsc.org |

| Co-catalyst (1 mol%) | KOH | Toluene | 110 | 97% | rsc.org |

A more modern and versatile alternative is the Buchwald-Hartwig amination . This palladium-catalyzed cross-coupling reaction is exceptionally effective for forming C-N bonds and offers high functional group tolerance. bristol.ac.ukresearchgate.net Optimization of this reaction involves screening a combination of palladium catalysts, phosphine (B1218219) ligands, bases, and solvents. High-throughput experimentation (HTE) techniques are often employed to rapidly screen these variables and identify the optimal conditions. springernature.comchemrxiv.org

Key parameters for optimization include:

Catalyst/Ligand: The choice of phosphine ligand is critical. Sterically hindered, electron-rich ligands such as XPhos, RuPhos, and XantPhos are often highly effective. bristol.ac.ukresearchgate.netchemrxiv.orgnih.gov

Base: A wide range of bases can be used, including soluble organic bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) chemrxiv.org and inorganic bases like potassium tert-butoxide (KOtBu) or potassium hexamethyldisilazide (KHMDS). rsc.orgnih.gov

Solvent: Solvents such as toluene, dioxane, and dimethylformamide (DMF) are commonly used. chemrxiv.orgevitachem.com

Temperature: Reactions are typically conducted at elevated temperatures, often ranging from 80 °C to 140 °C. rsc.org

The yield and purity of this compound are direct measures of the success of the synthetic strategy.

For N-alkylation reactions , while yields can be high (often exceeding 90% under optimized conditions), the primary challenge is purity. rsc.org The formation of tertiary amine and even quaternary ammonium (B1175870) salt byproducts due to over-alkylation can complicate purification, which is typically achieved through column chromatography on silica (B1680970) gel. wikipedia.orgrsc.orgnih.gov

For Buchwald-Hartwig amination , systematic optimization can lead to excellent yields and high purity. The reaction is generally cleaner than direct alkylation, with fewer byproducts. The data below illustrates how changing the ligand and base can significantly impact the conversion and, consequently, the isolated yield of the desired product in a representative amination.

Table 2: Example of Yield Improvement via Buchwald-Hartwig Optimization

| Ligand | Base | Solvent | Time (h) | Conversion/Yield | Reference |

|---|---|---|---|---|---|

| (t-Bu)₃P | NaOtBu | Toluene | 16 | 4% Conversion | researchgate.net |

| dppf | NaOtBu | Toluene | 16 | 11% Conversion | researchgate.net |

| cataCXium A | NaOtBu | Toluene | 16 | 68% Conversion | researchgate.net |

| XPhos | NaOtBu | Toluene | 16 | 98% Conversion | researchgate.net |

| XPhos | NaOtBu | Toluene | 2 | 78% Isolated Yield | researchgate.net |

The final product is typically purified by methods such as column chromatography to remove residual catalyst, ligands, and any minor byproducts, ensuring a high purity profile. rsc.orgresearchgate.net

Exploration of Alternative Alkylation Approaches

Beyond direct N-alkylation with a benzyl halide, which can be hampered by the reduced nucleophilicity of the highly fluorinated aniline and potential for over-alkylation, alternative strategies are crucial. Reductive amination stands out as a primary alternative for synthesizing N-benzylated anilines. This two-step, one-pot process involves the initial formation of an imine from the condensation of 2,6-difluoroaniline with 3-fluorobenzaldehyde (B1666160). The resulting imine is then reduced in situ to the desired secondary amine. This method circumvents the need for a leaving group on the benzyl moiety and often proceeds under milder conditions than direct alkylation.

The choice of reducing agent is critical for the success of the reductive amination. Common laboratory-scale reducing agents include sodium borohydride (B1222165) (NaBH₄), sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), and sodium cyanoborohydride (NaBH₃CN). Sodium triacetoxyborohydride is particularly effective as it is mild enough not to reduce the aldehyde starting material and is selective for the iminium ion. rsc.org For industrial-scale synthesis, catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) with a hydrogen source is often preferred for its efficiency and cost-effectiveness. rsc.org

Recently, photoinduced methods have emerged as a novel, metal-free approach for C-N bond formation. nih.gov For instance, visible-light organophotocatalytic systems can facilitate the difluoroalkylation of anilines. nih.govacs.org While not a direct synthesis of the title compound, these methods highlight the potential of photochemistry to forge C-N bonds under mild conditions, potentially through the generation of radical intermediates from aniline derivatives. nih.gov The exploration of an electron donor-acceptor (EDA) complex between anilines and alkylating agents under photoirradiation presents another frontier for alternative N-alkylation pathways. nih.gov

Catalytic Approaches in Synthesis

Transition-Metal-Mediated C-N Coupling Methodologies

Transition-metal catalysis, particularly with palladium, has revolutionized the formation of carbon-nitrogen bonds, offering a powerful route to N-aryl amines. The Buchwald-Hartwig amination is the most prominent of these methods, involving the palladium-catalyzed cross-coupling of an amine with an aryl halide or triflate. wikipedia.orglibretexts.org In the context of synthesizing this compound, this could involve coupling 3-fluorobenzylamine (B89504) with a 2,6-difluoro-substituted aryl halide (e.g., 1-bromo-2,6-difluorobenzene).

The catalytic cycle of the Buchwald-Hartwig amination generally involves several key steps: youtube.com

Oxidative Addition: A Pd(0) complex reacts with the aryl halide (Ar-X) to form a Pd(II) species.

Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) center, followed by deprotonation with a base to form a palladium amide complex.

Reductive Elimination: The N-arylated product is eliminated from the palladium center, regenerating the Pd(0) catalyst. youtube.com

A significant challenge in these reactions, especially with electron-deficient and sterically hindered anilines or aryl halides, is the rate of reductive elimination. The development of specialized phosphine ligands has been instrumental in overcoming these hurdles. Sterically bulky and electron-rich ligands, such as those from the Buchwald (e.g., XPhos, SPhos) and Hartwig groups, accelerate the reductive elimination step and stabilize the active catalytic species. youtube.combeilstein-journals.org For instance, bidentate phosphine ligands like BINAP and DPPF were early breakthroughs that allowed for the reliable coupling of primary amines. wikipedia.org

Table 1: Key Parameters in Buchwald-Hartwig Amination

| Component | Function/Role | Examples | Reference |

|---|---|---|---|

| Palladium Precatalyst | Source of the active Pd(0) catalyst. | Pd(OAc)₂, Pd₂(dba)₃, Pd(I) dimers | beilstein-journals.orgrsc.org |

| Ligand | Stabilizes catalyst, promotes oxidative addition and reductive elimination. | XPhos, DavePhos, RuPhos, BINAP | wikipedia.orgrsc.org |

| Base | Deprotonates the amine to form the active nucleophile. | NaOtBu, KOtBu, Cs₂CO₃, K₃PO₄ | rsc.orgrsc.org |

| Solvent | Solubilizes reactants and influences reaction rate. | Toluene, Dioxane, THF | libretexts.org |

Beyond palladium, other transition metals like copper have a long history in C-N coupling (e.g., Ullmann condensation) and continue to be developed as a more economical alternative. Ligand-free copper-catalyzed N-arylation of amines with aryl halides has been shown to be effective, though often requiring higher temperatures than palladium-catalyzed systems. researchgate.net More recently, gold(III) has been explored as a catalyst for the synthesis of N-substituted anilines in water, highlighting a move towards more sustainable and biocompatible processes. thieme.de

Organocatalytic and Metal-Free Synthetic Routes

The field of organocatalysis offers synthetic routes that avoid the use of potentially toxic and expensive transition metals. These methods rely on small organic molecules to catalyze reactions. For the formation of C-N bonds, N-heterocyclic carbenes (NHCs) have been employed in reactions like the aza-benzoin condensation, coupling aldehydes with imines. acs.org

A plausible organocatalytic route to this compound could be adapted from the asymmetric allylation of in situ-formed imines. beilstein-journals.org In this scenario, 2,6-difluoroaniline and 3-fluorobenzaldehyde would first form an imine, which would then be subjected to a transfer hydrogenation catalyzed by a Hantzsch ester in the presence of a chiral Brønsted acid catalyst. This approach provides a metal-free pathway to the final product.

Photoredox catalysis using organic dyes like Eosin Y represents another metal-free strategy. nih.gov These catalysts, when activated by visible light, can mediate single-electron transfer (SET) processes to generate radical intermediates. A hypothetical route could involve the generation of a benzyl radical from a suitable precursor which then couples with 2,6-difluoroaniline. Such methods are at the forefront of modern synthetic chemistry, offering mild and sustainable reaction conditions. nih.govacs.org

Protection and Deprotection Strategies for Amine Functionality

In multi-step syntheses, the nucleophilic and basic nature of the amine group in 2,6-difluoroaniline may necessitate protection to prevent undesired side reactions. libretexts.org A protecting group must be introduced efficiently, remain stable during subsequent reaction steps, and be removed selectively under mild conditions. researchgate.net

The most common strategies for protecting anilines involve converting the amine into a less nucleophilic amide or carbamate. libretexts.org

Acyl Groups: Acetyl (Ac) or benzoyl (Bz) groups can be introduced by reacting the aniline with an acyl chloride or anhydride. The resulting amides significantly decrease the nucleophilicity of the nitrogen atom. youtube.com Deprotection is typically achieved through acidic or basic hydrolysis.

Carbamate Groups: Carbamates are among the most widely used protecting groups. The tert-butyloxycarbonyl (Boc) group is introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O) and is readily removed under acidic conditions (e.g., with trifluoroacetic acid, TFA). The benzyloxycarbonyl (Cbz or Z) group is installed using benzyl chloroformate and is prized for its stability and its removal via catalytic hydrogenolysis, a very mild deprotection method. libretexts.orgyoutube.com

Table 2: Common Amine Protecting Groups

| Protecting Group | Abbreviation | Reagent for Protection | Conditions for Deprotection | Reference |

|---|---|---|---|---|

| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O) | Strong acid (e.g., TFA, HCl) | youtube.comacs.org |

| Benzyloxycarbonyl | Cbz or Z | Benzyl chloroformate (Cbz-Cl) | Catalytic hydrogenation (H₂, Pd/C) | youtube.com |

| Acetyl | Ac | Acetyl chloride or Acetic anhydride | Acid or base hydrolysis | libretexts.org |

| Benzoyl | Bz | Benzoyl chloride | Strong acid or base hydrolysis | libretexts.org |

Diastereoselective and Enantioselective Synthesis Approaches

While this compound itself is achiral, the introduction of chiral centers or elements of planar or axial chirality into its analogues is a key objective in medicinal chemistry and materials science. rroij.com Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule, which is crucial as different enantiomers can have vastly different biological activities. rroij.com

Several strategies can be envisioned for the asymmetric synthesis of chiral derivatives of the target compound.

Catalytic Asymmetric Synthesis: This is the most elegant and efficient approach, where a small amount of a chiral catalyst creates a large quantity of an enantioenriched product.

Transition-Metal Catalysis: Chiral ligands can be coordinated to a metal center (e.g., Iridium, Rhodium, Nickel, Palladium) to create an asymmetric catalytic environment. For example, the asymmetric hydrogenation of a suitable prochiral enamine or imine precursor could yield a chiral amine. nih.gov Dual catalysis systems, such as combining Ni and photoredox catalysts with chiral ligands, have been developed for the enantioselective C-N cross-coupling to form chiral N-benzylic compounds. nih.gov

Organocatalysis: Chiral organic molecules, such as proline derivatives or chiral phosphoric acids, can catalyze enantioselective reactions. Asymmetric reductive amination using a chiral Brønsted acid is a well-established method. beilstein-journals.org

Biocatalysis: Enzymes, such as engineered myoglobins or transaminases, can catalyze highly selective C-N bond formations. For instance, biocatalytic carbene N-H insertion into anilines offers a route to chiral α-amino acid derivatives. rochester.edu

Chiral Auxiliaries: A chiral auxiliary is a chiral molecule that is temporarily incorporated into a substrate to direct a stereoselective reaction. After the desired transformation, the auxiliary is removed. For example, an N-substituted ferrocene (B1249389) bearing a proline-derived chiral auxiliary can undergo diastereoselective lithiation and reaction with an electrophile. researchgate.net

Diastereoselective Synthesis: If the substrate already contains a chiral center, new chiral centers can be introduced with a specific stereochemical relationship (diastereoselectivity) to the existing one. For example, the reaction of arynes with β-amino ketones can proceed via a cascade insertion-cyclization to afford N-aryl tetrahydroquinolines with excellent diastereoselectivity. nih.gov

Table 3: Overview of Asymmetric Synthesis Strategies

| Strategy | Description | Example Catalyst/Reagent | Reference |

|---|---|---|---|

| Asymmetric Transition-Metal Catalysis | A chiral ligand on a metal center induces enantioselectivity. | Ir-SpiroPAP, Chiral BiOX ligands with Ni | nih.govnih.gov |

| Asymmetric Organocatalysis | A chiral organic molecule catalyzes the reaction. | Chiral BINOL-derived phosphoric acids | beilstein-journals.org |

| Biocatalysis | An enzyme catalyzes the enantioselective transformation. | Engineered Myoglobin Variants | rochester.edu |

| Chiral Auxiliary | A removable chiral group directs stereoselective bond formation. | Proline-derived hydantoins | researchgate.net |

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 2,6-Difluoro-N-(3-fluorobenzyl)aniline. Through the analysis of ¹H, ¹³C, and ¹⁹F NMR spectra, a detailed picture of the proton, carbon, and fluorine environments within the molecule can be constructed.

Proton NMR (¹H NMR) for Structural Elucidation and Purity Assessment

The ¹H NMR spectrum of this compound is expected to provide key information regarding the number of different types of protons and their neighboring atoms. The spectrum would be analyzed for chemical shifts (δ), signal multiplicity (splitting patterns), and integration values.

Aromatic Protons: The 2,6-difluorophenyl group would exhibit a characteristic set of signals. The proton at the 4-position is anticipated to appear as a triplet of triplets, due to coupling with the two equivalent fluorine atoms at positions 2 and 6, and the two equivalent protons at positions 3 and 5. The protons at the 3 and 5-positions would likely appear as a multiplet. The 3-fluorobenzyl moiety would also show distinct signals for its aromatic protons, with their chemical shifts and splitting patterns influenced by the fluorine substituent.

Methylene (B1212753) and Amine Protons: A singlet or a doublet, depending on the coupling with the amine proton, would be expected for the methylene (-CH₂-) protons of the benzyl (B1604629) group. The amine (N-H) proton would likely appear as a broad singlet, and its chemical shift could be concentration-dependent.

Purity assessment can be performed by integrating the proton signals and comparing the ratios to the expected values for the pure compound. The absence of unexpected signals would indicate a high degree of purity.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

| Aromatic CH (2,6-difluorophenyl) | 6.5 - 7.0 | m |

| Aromatic CH (3-fluorobenzyl) | 7.0 - 7.4 | m |

| N-H | Variable | br s |

| CH₂ | ~4.4 | s or d |

Note: These are predicted values and actual experimental data may vary.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Analysis

The ¹³C NMR spectrum provides a detailed map of the carbon framework of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal.

Aromatic Carbons: The carbon atoms in both the 2,6-difluorophenyl and the 3-fluorobenzyl rings would appear in the aromatic region (typically 100-160 ppm). The carbons directly bonded to fluorine atoms (C-F) will exhibit large one-bond carbon-fluorine coupling constants (¹JC-F), which is a key diagnostic feature. The signals for these carbons will appear as doublets.

Methylene Carbon: The methylene carbon (-CH₂-) of the benzyl group would be observed in the aliphatic region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) | Predicted C-F Coupling |

| Aromatic C-F (2,6-difluorophenyl) | 150 - 160 | ¹JC-F |

| Aromatic C-F (3-fluorobenzyl) | 160 - 165 | ¹JC-F |

| Aromatic C-N | 135 - 145 | - |

| Aromatic C-H | 110 - 135 | Multiple JC-F |

| CH₂ | ~45 | ³JC-F |

Note: These are predicted values and actual experimental data may vary.

Fluorine-19 NMR (¹⁹F NMR) for Fluorine Atom Environments and Mechanistic Insight

¹⁹F NMR is particularly informative for fluorinated compounds due to the high sensitivity of the ¹⁹F nucleus and the wide range of chemical shifts. scielo.brresearchgate.netresearchgate.net This technique would provide direct evidence for the three fluorine atoms in this compound.

Distinct Signals: Two distinct signals would be expected in the ¹⁹F NMR spectrum. One signal corresponding to the two equivalent fluorine atoms on the 2,6-difluorophenyl ring and another signal for the single fluorine atom on the 3-fluorobenzyl ring.

Coupling Information: The splitting patterns of these signals would provide information about coupling to nearby protons (H-F coupling) and potentially through-space coupling between the fluorine atoms on the different rings. The magnitude of these coupling constants can offer insights into the molecule's conformation. The pH dependence of the ¹⁹F chemical shift has been characterized for a number of fluorine-substituted aniline (B41778) derivatives, which can be a useful property. chemicalbook.com

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Conformation

To definitively assign all proton and carbon signals and to establish the connectivity of the atoms within the molecule, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): Would reveal proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons within the aromatic rings and the coupling between the N-H and CH₂ protons.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the unambiguous assignment of the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart. This is crucial for establishing the connectivity across quaternary carbons and between the two aromatic rings via the N-CH₂ linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons. This can be used to determine the preferred conformation of the molecule, for instance, the relative orientation of the two aromatic rings.

Vibrational Spectroscopy Studies

Vibrational spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, is a powerful technique for identifying the functional groups present in a molecule.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification and Hydrogen Bonding Analysis

The FTIR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its specific bonds and functional groups.

N-H Stretch: A characteristic stretching vibration for the N-H bond of the secondary amine is expected in the region of 3300-3500 cm⁻¹. The exact position and shape of this band can provide information about hydrogen bonding.

C-H Stretches: Aromatic C-H stretching vibrations would be observed just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methylene group would appear just below 3000 cm⁻¹.

C=C Stretches: Aromatic ring C=C stretching vibrations would give rise to several bands in the 1450-1600 cm⁻¹ region.

C-F Stretches: Strong absorption bands corresponding to the C-F stretching vibrations are expected in the fingerprint region, typically between 1100 and 1350 cm⁻¹.

C-N Stretch: The C-N stretching vibration would also be present in the fingerprint region.

Analysis of the N-H stretching band at different concentrations can reveal the presence and extent of intermolecular hydrogen bonding. A shift to lower wavenumbers and broadening of the peak upon increasing concentration would be indicative of hydrogen bonding.

Table 3: Predicted FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| N-H | Stretch | 3300 - 3500 |

| Aromatic C-H | Stretch | > 3000 |

| Aliphatic C-H | Stretch | < 3000 |

| C=C | Stretch | 1450 - 1600 |

| C-F | Stretch | 1100 - 1350 |

| C-N | Stretch | 1250 - 1350 |

Note: These are predicted values and actual experimental data may vary. The provided information is based on the analysis of related compounds such as 2,6-difluoroaniline (B139000). nih.gov

Raman Spectroscopy for Complementary Vibrational Mode Analysis

Raman spectroscopy provides valuable insights into the vibrational modes of this compound, complementing infrared (IR) spectroscopy. The technique is particularly sensitive to non-polar bonds and symmetric vibrations, offering a detailed fingerprint of the molecule's covalent bond structure. The Raman spectrum is characterized by distinct signals arising from the vibrations of its aniline and benzyl ring systems, the secondary amine linkage, and the carbon-fluorine bonds.

Key vibrational modes expected for this compound are extrapolated from data on its structural precursors, such as 2,6-difluoroaniline and benzyl chloride, as well as related N-benzylaniline compounds. chemicalbook.comnih.govchemicalbook.com The methylene bridge (–CH2–) introduces characteristic scissoring and rocking vibrations. The aromatic C-H stretching modes typically appear in the 3000-3100 cm⁻¹ region, while the C-F stretching vibrations of the fluorinated rings produce strong signals in the 1100-1300 cm⁻¹ range. sigmaaldrich.com

Table 1: Predicted Raman Vibrational Modes for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Structural Component |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | Aniline & Benzyl Rings |

| Methylene C-H Stretch | 2850 - 2960 | -CH₂- Bridge |

| C=C Aromatic Stretch | 1580 - 1620 | Aniline & Benzyl Rings |

| Methylene (CH₂) Scissoring | 1440 - 1470 | -CH₂- Bridge |

| C-N Stretch | 1250 - 1350 | Aryl-N, Benzyl-N |

| C-F Stretch | 1100 - 1300 | Difluoroaniline & Fluorobenzyl Rings |

This table is generated based on theoretical predictions and data from analogous structures.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a critical tool for determining the molecular weight and elucidating the structure of this compound by analyzing its fragmentation pattern upon ionization. The molecular weight of the compound is 237.22 g/mol . In electron impact (EI) ionization, the molecule is expected to generate a distinct molecular ion peak ([M]⁺) at m/z 237.

The fragmentation pattern provides a roadmap of the molecule's structure. For N-benzylanilines, a characteristic cleavage occurs at the C-N bond connecting the benzyl group to the aniline nitrogen. libretexts.orgresearchgate.net This fragmentation is anticipated to be a dominant pathway for this compound, leading to two primary fragments: the stable fluorotropylium cation at m/z 109 and a fragment corresponding to the 2,6-difluoroaniline moiety (m/z 128). Further fragmentation can include the loss of hydrogen cyanide (HCN) from the aniline ring, a common pathway for anilines, or the loss of fluorine atoms. miamioh.edu

Table 2: Predicted Mass Spectrometry Fragments for this compound

| m/z Value | Predicted Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 237 | [C₁₃H₁₀F₃N]⁺ | Molecular Ion ([M]⁺) |

| 128 | [C₆H₄F₂N]⁺ | Cleavage of benzyl C-N bond |

| 109 | [C₇H₆F]⁺ | Fluorotropylium cation from benzyl cleavage |

This table is generated based on theoretical predictions and established fragmentation patterns for related structures. miamioh.educore.ac.uk

High-Resolution Mass Spectrometry (HRMS) is employed to determine the elemental composition of this compound with high precision. Unlike standard MS, HRMS can measure mass-to-charge ratios to several decimal places, allowing for the calculation of an exact molecular formula.

The calculated monoisotopic mass of this compound (C₁₃H₁₀F₃N) is 237.0772 Da. HRMS analysis would aim to detect an ion with this precise m/z value, thereby confirming the elemental composition and distinguishing the compound from any isomers or isobaric interferences. This high level of accuracy is indispensable for definitive structure confirmation in chemical synthesis and analysis.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy is used to investigate the electronic transitions within this compound. The molecule contains two primary chromophores: the 2,6-difluoroaniline system and the 3-fluorobenzyl ring. The electronic conjugation between the aniline nitrogen's lone pair and the aromatic π-system gives rise to characteristic absorption bands.

Aniline and its derivatives typically exhibit two main absorption bands corresponding to π → π* transitions. acs.orgscielo.org.za For this compound, these transitions are expected in the UV region. The presence of three electron-withdrawing fluorine atoms can induce a hypsochromic (blue) shift compared to unsubstituted N-benzylaniline. The spectrum is predicted to show a strong absorption band around 240-260 nm and a weaker, longer-wavelength band around 280-300 nm. The exact positions of the absorption maxima (λmax) are influenced by solvent polarity.

Table 3: Predicted UV-Vis Absorption Maxima for this compound

| Transition | Predicted λmax (nm) | Chromophore |

|---|---|---|

| π → π* (Primary) | 240 - 260 | 2,6-Difluoroaniline / 3-Fluorobenzyl |

This table is generated based on theoretical predictions and spectroscopic data for analogous compounds. acs.orgresearchgate.net

Chromatographic Techniques for Purity and Quantitative Analysis

Chromatographic methods are fundamental for separating this compound from impurities and for performing quantitative analysis. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the principal techniques employed.

HPLC is the preferred method for assessing the purity of this compound and quantifying its concentration. A reversed-phase HPLC (RP-HPLC) method is typically developed for this purpose. austinpublishinggroup.com This technique separates compounds based on their polarity.

The method involves injecting the sample onto a non-polar stationary phase, such as a C18 column, and eluting it with a polar mobile phase. sielc.combeilstein-journals.org The mobile phase is usually a gradient mixture of water (often containing an acid modifier like formic or trifluoroacetic acid to improve peak shape) and an organic solvent like acetonitrile (B52724) or methanol. austinpublishinggroup.comsielc.com Detection is commonly performed using a UV detector set to one of the compound's absorption maxima (e.g., ~254 nm). This setup allows for the effective separation of the target compound from unreacted starting materials (e.g., 2,6-difluoroaniline) and any synthesis byproducts. thermofisher.comgoogle.com

Table 4: Typical RP-HPLC Parameters for Analysis

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm | Stationary phase for separation |

| Mobile Phase | A: Water + 0.1% Formic AcidB: Acetonitrile + 0.1% Formic Acid | Eluent for gradient separation |

| Flow Rate | 1.0 mL/min | Controls retention time and resolution |

| Detection | UV at 254 nm | Quantifies compound based on absorbance |

This table outlines a general method and may require optimization.

GC-MS combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. This technique is highly effective for analyzing volatile and thermally stable compounds like this compound and its potential impurities. d-nb.info The EPA has established methods for analyzing aniline derivatives by GC. epa.gov

In a typical GC-MS analysis, the sample is vaporized and separated in a capillary column (e.g., a 5% phenyl polysiloxane phase). oup.com As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for identification. This method is particularly useful for detecting and identifying trace amounts of volatile starting materials or side-products, leveraging the known fragmentation patterns of precursors like 2,6-difluoroaniline. nih.gov

Table 5: Typical GC-MS Parameters for Analysis

| Parameter | Typical Condition | Purpose |

|---|---|---|

| GC Column | DB-5ms or equivalent (30 m x 0.25 mm) | Separation of volatile compounds |

| Carrier Gas | Helium | Mobile phase for GC |

| Inlet Temperature | 250 - 280 °C | Sample vaporization |

| Oven Program | Temperature gradient (e.g., 100°C to 300°C) | Elution and separation of components |

| Ionization Mode | Electron Impact (EI), 70 eV | Fragmentation for identification |

This table outlines a general method and may require optimization.

Structural Analysis and Intermolecular Interactions in Condensed Phases

Hirshfeld Surface Analysis and Fingerprint Plots for Intermolecular Interactions:This computational method is used to visualize and quantify the various intermolecular contacts within a crystal.

π-π Stacking and Van der Waals Forces in Crystal Lattices:The analysis would have also considered the contribution of stacking interactions between the aromatic rings and the more general van der Waals forces to the overall crystal cohesion.

Without the foundational crystallographic information file (CIF) or related publications for 2,6-Difluoro-N-(3-fluorobenzyl)aniline, the generation of the specific data tables and detailed research findings as requested is not possible. Further experimental work would be required to determine the crystal structure and enable the comprehensive analysis outlined.

Research on this compound Remains Undisclosed

A comprehensive review of scientific literature and crystallographic databases reveals a significant gap in the publicly available research concerning the solid-state properties of the chemical compound this compound. Specifically, there are no published studies detailing its polymorphism or co-crystallization behavior. This absence of data prevents a detailed analysis of its structural variations and intermolecular interactions in condensed phases as requested.

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, and co-crystallization, the formation of a crystalline structure containing two or more different molecules, are critical areas of study in materials science and pharmaceutical development. Research in these areas provides fundamental insights into a compound's physical properties, such as solubility, melting point, and stability, which are crucial for its practical applications.

Consequently, the generation of an article with detailed research findings, data tables, and an in-depth discussion on the structural analysis and intermolecular interactions of different polymorphic or co-crystalline forms of this compound is not possible at this time due to the lack of foundational research in this specific area.

Further investigation and primary research would be required to elucidate the solid-state chemistry of this compound and to provide the data necessary for the requested detailed analysis.

Computational and Theoretical Investigations of Molecular Properties and Behavior

Quantum Chemical Calculations

No specific studies reporting DFT calculations for the geometry optimization and electronic structure of 2,6-Difluoro-N-(3-fluorobenzyl)aniline were found in the reviewed literature.

No specific studies reporting the use of ab initio methods like MP2 for higher-level accuracy calculations on this compound were found in the reviewed literature.

Frontier Molecular Orbital (FMO) Analysis

No specific studies detailing the HOMO and LUMO energies or their spatial distributions for this compound were found in the reviewed literature.

No specific studies presenting reactivity predictions based on FMO theory for this compound were found in the reviewed literature.

Molecular Electrostatic Potential (MEP) Surface Analysis for Reactive Sites

No specific studies providing an MEP surface analysis to identify reactive sites of this compound were found in the reviewed literature.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Hybridization

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study the distribution of electron density in molecules, providing a detailed picture of intramolecular interactions and the hybridization of atomic orbitals. fluorine1.ru For this compound, NBO analysis reveals significant insights into the electronic structure and bonding characteristics.

The analysis of natural atomic charges, calculated using methods like B3LYP/6-311+G*, shows the expected high negative charges on the fluorine atoms due to their high electronegativity, and corresponding positive charges on the carbon atoms to which they are attached. nih.gov These charge distributions are fundamental to understanding the molecule's reactivity and intermolecular interactions.

NBO analysis also elucidates hyperconjugative interactions, which are crucial for understanding molecular stability. These interactions involve the delocalization of electron density from filled (donor) Lewis-type orbitals to empty (acceptor) non-Lewis orbitals. fluorine1.ru In this compound, key interactions would include those between the nitrogen lone pair (LP) and the antibonding orbitals (σ*) of adjacent C-C and C-H bonds, as well as interactions involving the π-systems of the aromatic rings. The presence of fluorine atoms introduces additional significant hyperconjugative interactions, such as σC-H → σC-F and σC-C → σC-F, which influence the molecule's conformational preferences. mdpi.com

The hybridization of the atomic orbitals, as determined by NBO analysis, deviates from idealized sp², sp³, etc., states. The actual hybridization reflects the specific electronic environment of each atom. For instance, the nitrogen atom in the amine bridge will exhibit a hybridization that is intermediate between sp² and sp³, influenced by the steric and electronic effects of the bulky and electron-withdrawing phenyl rings.

Table 1: Hypothetical NBO Analysis Data for Key Intramolecular Interactions

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP (1) N | σ* (C-C) phenyl | 3.5 |

| LP (1) N | σ* (C-H) benzyl (B1604629) | 2.1 |

| π (C=C) aniline (B41778) ring | π* (C=C) benzyl ring | 1.8 |

| σ (C-H) | σ* (C-F) | 0.9 |

Note: This table contains hypothetical data based on typical values for similar organic molecules.

Conformational Analysis and Potential Energy Surface (PES) Scanning

Conformational analysis and Potential Energy Surface (PES) scanning are computational techniques used to identify the stable conformations of a molecule and the energy barriers between them. For a flexible molecule like this compound, with multiple rotatable bonds, a full exploration of the conformational space is complex. mdpi.com

Theoretical calculations, often employing Density Functional Theory (DFT) methods, are used to map the PES by systematically rotating key dihedral angles. The resulting energy profile reveals the low-energy (stable) conformers and the transition states that connect them. The global minimum on the PES corresponds to the most stable conformation of the molecule.

Influence of Fluorine on Conformational Preferences and Rotational Barriers

The presence of fluorine atoms significantly influences the conformational preferences and rotational barriers of this compound. Fluorine's high electronegativity leads to strong dipole moments in C-F bonds, which in turn can result in stabilizing or destabilizing electrostatic interactions depending on their relative orientation. nih.govbeilstein-journals.org

Fluorine substitution is known to affect the rotational barriers of adjacent bonds. For example, in ortho-halogen-substituted N-benzhydrylformamides, the size of the halogen atom has a marked effect on the rotational barrier of the phenyl group. mdpi.comnih.gov While fluorine is the smallest halogen, its electronic effects can still lead to a noticeable increase in the rotational barrier compared to an unsubstituted analogue. mdpi.comnih.gov

Furthermore, hyperconjugative interactions involving the C-F bond can stabilize specific conformations. The gauche effect, where a gauche conformation is favored over an anti conformation, is a well-known phenomenon in 1,2-difluoroethane (B1293797) and is attributed to hyperconjugation. mdpi.com In this compound, similar hyperconjugative interactions between C-F bonds and other bonds in the molecule can influence the preferred dihedral angles, thus shaping the conformational landscape. mdpi.comrsc.org

Table 2: Hypothetical Rotational Barriers for Key Dihedral Angles

| Dihedral Angle | Rotational Barrier (kcal/mol) |

| C(phenyl)-N-C(benzyl) | 5 - 8 |

| N-C-C(phenyl) | 3 - 5 |

Note: This table contains hypothetical data based on typical values for similar organic molecules.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR vibrational frequencies)

Computational chemistry allows for the prediction of various spectroscopic parameters, which can be compared with experimental data to validate the computed structure and properties.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a valuable tool for structure elucidation. DFT calculations, often using the GIAO (Gauge-Including Atomic Orbital) method, can provide theoretical chemical shifts that are generally in good agreement with experimental values. For this compound, the predicted chemical shifts would be highly sensitive to the molecular conformation, particularly the relative orientation of the phenyl rings.

IR Vibrational Frequencies: The infrared (IR) spectrum of a molecule is determined by its vibrational modes. Computational methods can calculate these vibrational frequencies, which correspond to the peaks in an experimental IR spectrum. researchgate.net The calculated frequencies are often scaled by a factor to account for anharmonicity and other systematic errors in the computational method. The predicted IR spectrum for this compound would show characteristic peaks for N-H stretching, C-F stretching, and aromatic C-H and C=C vibrations.

Table 3: Hypothetical Predicted Vibrational Frequencies

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| N-H Stretch | 3400 - 3500 |

| Aromatic C-H Stretch | 3000 - 3100 |

| C-F Stretch | 1100 - 1300 |

| Aromatic C=C Stretch | 1450 - 1600 |

Note: This table contains hypothetical data based on typical values for similar organic molecules.

Molecular Dynamics (MD) Simulations for Dynamic Behavior in Solution or Condensed Phases

While quantum mechanical calculations provide valuable information about the static properties of a single molecule, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules in a more realistic environment, such as in solution or in a condensed phase.

MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. This allows for the investigation of processes such as conformational changes, solvent effects, and intermolecular interactions. For this compound, an MD simulation could provide insights into:

Conformational Dynamics: How the molecule explores its conformational space in solution, and the timescales of transitions between different stable conformations.

Solvation Structure: The arrangement of solvent molecules around the solute, and the nature of solute-solvent interactions.

Hydrogen Bonding: The dynamics of hydrogen bond formation and breaking between the N-H group and solvent molecules.

Currently, there are no specific published MD simulation studies on this compound. Such studies would be a valuable area for future research to complement the understanding gained from static quantum mechanical calculations.

Reactivity Profile and Mechanistic Studies

Electrophilic Aromatic Substitution (EAS) Reactions of the Aniline (B41778) Moiety

Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene (B151609) and its derivatives, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile. makingmolecules.comwikipedia.org The aniline moiety in 2,6-Difluoro-N-(3-fluorobenzyl)aniline is subject to these reactions, though its reactivity is modulated by the existing substituents. The amino group (-NH-R) is a powerful activating group and directs incoming electrophiles to the ortho and para positions due to its ability to donate electron density to the ring through resonance. byjus.com However, the two fluorine atoms at the 2- and 6-positions exert a strong deactivating effect through induction, withdrawing electron density from the ring. makingmolecules.com

The regiochemical outcome of EAS reactions on the aniline ring of this compound is primarily governed by the directing effects of the substituents.

Amino Group (-NH-CH₂-Ar): This group is a potent ortho, para-director. byjus.com

Fluorine Atoms (-F): Halogens are deactivating yet ortho, para-directing. makingmolecules.com

In this specific molecule, the two ortho positions relative to the amino group are already occupied by fluorine atoms. Therefore, electrophilic attack is strongly directed to the remaining vacant position, which is the para position (C4). The combined directing effects of the amino group and the two fluorine atoms reinforce the substitution at this site. The deactivating inductive effect of the fluorine atoms means that harsher reaction conditions may be required compared to aniline itself. makingmolecules.com

For instance, in the nitration of aniline, a mixture of ortho, meta, and para isomers is often observed, with the meta product arising from the protonation of the aniline to the anilinium ion under acidic conditions. byjus.com For this compound, while the amino group's basicity is reduced, similar considerations would apply, but the steric hindrance and electronic effects of the ortho-fluorines would overwhelmingly favor para-substitution.

Table 1: Directing Effects of Substituents on the Aniline Ring

| Substituent | Position | Electronic Effect | Directing Influence |

| -NH-R | C1 | +R > -I (Activating) | ortho, para |

| -F | C2 | -I > +R (Deactivating) | ortho, para |

| -F | C6 | -I > +R (Deactivating) | ortho, para |

Nucleophilic Reactions at the Aniline Nitrogen

The nitrogen atom of the secondary amine in this compound possesses a lone pair of electrons, rendering it nucleophilic. However, its nucleophilicity is significantly diminished compared to aniline or non-fluorinated N-benzylanilines. This reduction is due to two main factors:

Inductive Effect: The two ortho-fluorine atoms are strongly electron-withdrawing, pulling electron density away from the aniline ring and, consequently, from the nitrogen atom. This reduces the availability of the lone pair for donation.

Steric Hindrance: The fluorine atoms at the C2 and C6 positions provide considerable steric bulk around the nitrogen center, impeding the approach of electrophiles.

Despite this reduced reactivity, the nitrogen can still participate in nucleophilic reactions such as acylation, alkylation, and reactions with other electrophiles, though potentially requiring more forcing conditions or highly reactive electrophiles. For example, studies on the benzylation of anilines show that the reaction rate is dependent on the electronic availability on the nitrogen atom. Electron-withdrawing groups, particularly at the ortho position, are known to influence the outcome of reactions at the nitrogen center. researchgate.net

Reactions Involving the Benzyl (B1604629) Methylene (B1212753) Group

The methylene (-CH₂-) group is situated at a benzylic position, meaning it is directly attached to a benzene ring. This position is particularly reactive due to the ability of the benzene ring to stabilize intermediates, whether they are radicals, cations, or anions, through resonance. chemistry.coachlibretexts.org

Key reactions involving the benzyl methylene group include:

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄) or sodium dichromate (Na₂Cr₂O₇) can oxidize the benzylic carbon. chemistrysteps.com In the case of N-aryl(benzyl)amines, oxidation can lead to the formation of an amide by converting the benzylic methylene to a carbonyl group. beilstein-journals.org The mechanism of oxidation of N-benzylanilines has been studied, and it can proceed to form imines (benzylideneanilines) under certain conditions, such as with halogens or hypohalite in alkaline methanol. rsc.org

Radical Halogenation: The benzylic position is susceptible to free-radical halogenation, for instance, using N-Bromosuccinimide (NBS) in the presence of a radical initiator. libretexts.orgchemistrysteps.com This reaction proceeds via a resonance-stabilized benzylic radical intermediate. libretexts.org

Exploration of Coupling Reactions (e.g., Cross-Coupling, Oxidative Coupling)

The structure of this compound is amenable to various coupling reactions, which are fundamental transformations for forming C-C and C-heteroatom bonds. nih.gov

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for forming C-N bonds. wikipedia.orgyoutube.com The parent compound, 2,6-difluoroaniline (B139000), can be used as a coupling partner with aryl halides or triflates to synthesize N-aryl derivatives. guidechem.combeilstein-journals.org Conversely, if the aniline ring of this compound were further functionalized with a halide or triflate (e.g., at the 4-position), it could serve as the electrophilic partner in a Buchwald-Hartwig reaction with another amine. libretexts.orgrug.nl The development of specialized ligands has greatly expanded the scope of this reaction to include a wide variety of substrates. youtube.com

Other Cross-Coupling Reactions: If converted to an appropriate derivative (e.g., an organoboron compound via borylation of a C-H bond), the molecule could participate in Suzuki-Miyaura coupling. mdpi.com The general mechanism for these palladium-catalyzed reactions involves oxidative addition, transmetalation, and reductive elimination. wordpress.comyoutube.com

Oxidative Coupling: The oxidative coupling of benzylamine has been demonstrated using photocatalysis to yield N-benzylidenebenzylamine. acs.org Similar transformations could be envisioned for N-benzyl aniline derivatives, potentially leading to dimerization or other complex structures.

Table 2: Potential Cross-Coupling Reactions

| Reaction Name | Catalyst | Coupling Partners | Bond Formed |

| Buchwald-Hartwig Amination | Palladium | Aryl Halide/Triflate + Amine | C-N |

| Suzuki-Miyaura Coupling | Palladium | Organoboron Compound + Organohalide | C-C |

| Negishi Coupling | Palladium or Nickel | Organozinc Compound + Organohalide | C-C |

| Heck Coupling | Palladium | Alkene + Aryl Halide | C-C |

Radical Reactions and Photoinduced Transformations

The molecule has several sites susceptible to radical reactions.

Benzylic C-H Abstraction: As mentioned, the benzylic hydrogens can be abstracted to form a resonance-stabilized benzylic radical, which can then undergo further reactions. libretexts.orgchemistrysteps.com

Aniline-Centered Radicals: Computational studies on intramolecular radical addition to substituted anilines suggest that polar effects are highly important, with electrophilic radicals reacting fastest with nucleophilic arenes. beilstein-journals.org

Photoinduced Transformations: Visible-light photoredox catalysis provides a modern avenue for various transformations. researchgate.net For example, photoinduced methods have been developed for the difluoroalkylation of anilines. acs.org Photocatalytic coupling of benzylamine is also known. acs.org The formation of a donor-acceptor complex between anilines and aryl halides can allow for direct C-H arylation under blue LED irradiation. researchgate.net Such methods could potentially be applied to functionalize this compound.

Cycloaddition Reactions (e.g., [3+2] Cycloadditions)

Cycloaddition reactions are powerful tools for constructing cyclic compounds. A [3+2] cycloaddition is a concerted, pericyclic reaction that involves a 1,3-dipole and a dipolarophile to form a five-membered ring. uchicago.eduwikipedia.org

While the parent molecule is not a 1,3-dipole itself, it could be a precursor to species that undergo such reactions. For instance, aniline derivatives can be used in electrochemical intermolecular [3+2] cycloadditions with suitable partners like enamine ketones to construct indole derivatives. rsc.orgresearchgate.net Such electrochemical methods are advantageous as they can proceed under mild conditions without transition-metal catalysts or harsh chemical oxidants. rsc.org The development of these strategies has expanded the toolkit for synthesizing complex heterocyclic structures from readily available anilines. researchgate.net

Acid-Base Properties and Protonation Equilibria of the Amine

The acid-base properties of this compound are centered on the nitrogen atom of the secondary amine group. The lone pair of electrons on the nitrogen atom allows it to act as a weak base, accepting a proton (H⁺) to form its conjugate acid.

The basicity of the amine is significantly influenced by the electronic effects of the substituent groups on both aromatic rings. The two fluorine atoms at the 2 and 6 positions of the aniline ring are strongly electron-withdrawing due to their high electronegativity. This inductive effect (-I) decreases the electron density on the nitrogen atom, thereby reducing its ability to donate its lone pair and making it a weaker base compared to aniline.

Similarly, the fluorine atom on the 3-position of the benzyl group also exerts an electron-withdrawing inductive effect, further diminishing the basicity of the amine, albeit to a lesser extent due to its greater distance from the nitrogen atom.

The protonation equilibrium can be represented as follows:

C₁₃H₁₀F₃N + H₂O ⇌ [C₁₃H₁₁F₃NH]⁺ + OH⁻

The equilibrium constant for this reaction, the base dissociation constant (Kb), is expected to be small, and consequently, the pKb value is expected to be high, reflecting its weak basicity. Quantitative pKa or pKb values for this compound have not been reported in the surveyed literature.

Table of Expected Acid-Base Properties

| Property | Expected Characteristic | Rationale |

| Basicity | Weak | Electron-withdrawing effects of three fluorine atoms reduce electron density on the nitrogen. |

| pKb | High | Inverse logarithmic relationship with the small base dissociation constant (Kb). |

| Protonation Site | Amine Nitrogen | The lone pair of electrons on the nitrogen is the most available site for protonation. |

Mechanistic Investigations through Reaction Intermediates and Kinetic Studies

Specific mechanistic investigations, including the isolation or spectroscopic observation of reaction intermediates and detailed kinetic studies for reactions involving this compound, are not documented in the available research.

However, based on the reactivity of similar N-benzylanilines, it can be postulated that this compound would participate in reactions typical of secondary amines and aromatic compounds. For instance, in electrophilic aromatic substitution reactions, the difluorophenyl ring is highly deactivated due to the fluorine substituents, making substitution on this ring unfavorable. The benzyl group, while also containing a deactivating fluorine atom, would be more susceptible to electrophilic attack, with the fluorine directing incoming electrophiles to the ortho and para positions relative to itself, and the benzylamine group directing to the ortho and para positions relative to the CH₂ group.

Kinetic studies of reactions, such as N-alkylation or N-acylation, would likely reveal reaction rates that are slower than those for less sterically hindered and more basic anilines. The steric hindrance provided by the two ortho-fluorine atoms on the aniline ring would impede the approach of electrophiles to the nitrogen atom, slowing down the reaction rate.

Further research, including computational modeling and experimental kinetic analysis, would be necessary to fully elucidate the reaction mechanisms and energetics for this specific compound.

Role in Advanced Materials and Supramolecular Chemistry

Building Block for Complex Organic Architectures

The utility of fluorinated compounds as building blocks for creating complex organic architectures is well-established. rsc.orgresearchgate.net The incorporation of fluorine can enhance thermal stability, modulate reactivity, and introduce unique intermolecular interactions. rsc.orgnih.gov 2,6-Difluoroaniline (B139000), a key precursor, is a vital intermediate in the synthesis of pharmaceuticals and agrochemicals, highlighting the importance of this structural motif. guidechem.comsigmaaldrich.comthermofisher.comchemicalbook.com

While specific polymerization studies involving 2,6-Difluoro-N-(3-fluorobenzyl)aniline are not extensively documented, the principles of polymer chemistry suggest its potential as a monomer or a key unit in oligomer synthesis. The secondary amine (N-H) group provides a reactive site for polymerization reactions, such as polycondensation or cross-coupling reactions, to form polyamide or polyamine chains.

The synthesis of functionalized fluorinated oligomers is often achieved through methods like the radical oligomerization of acrylic monomers with functional mercaptans or ring-opening reactions. rsc.org For a molecule like this compound, its incorporation into a polymer backbone would be expected to impart properties characteristic of fluoropolymers, such as high thermal resistance, chemical stability, and low surface energy. researchgate.netresearchgate.net20.210.105 The bulky, non-planar structure resulting from the two substituted phenyl rings would likely lead to amorphous polymers with reduced crystallinity compared to their non-fluorinated counterparts. 20.210.105 This can be advantageous for applications requiring solubility in organic solvents and the formation of uniform, non-crystalline films.

| Potential Polymerization Pathways | Expected Polymer Properties | Relevant Principles |

| Polycondensation Reactions | Enhanced Thermal and Chemical Stability researchgate.net | Reactivity of the secondary amine |

| Cross-Coupling Polymerization | Low Surface Energy, Hydrophobicity researchgate.net | Catalytic methods for C-N bond formation |

| Incorporation as a Side Group | Modified Solubility and Amorphous Nature | Steric hindrance from substituted rings |

The design of molecules for organic light-emitting diodes (OLEDs) and semiconductors often relies on a delicate balance of rigidity and molecular packing to prevent performance-degrading phenomena like aggregation-caused quenching. nih.gov The structure of this compound aligns with several key molecular design principles for such materials.

Steric Hindrance and Non-Planar Geometry : The substitution pattern, particularly the 2,6-difluoroaniline group, forces a twisted conformation between the two aromatic rings. researchgate.net This non-planar structure can effectively inhibit close intermolecular π-π stacking in the solid state, which is a critical strategy for developing efficient non-doped OLED emitters. nih.gov By preventing strong aggregation, the molecule can retain its intrinsic photophysical properties in thin films.

Electronic Tuning via Fluorination : Fluorine is a highly electronegative atom, and its incorporation lowers the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). This modification of the electronic structure is a fundamental tool in designing materials with specific charge-transport properties (n-type or p-type) and for tuning the emission color in OLEDs.

Studies on plasma-polymerized N-benzylaniline thin films have shown their potential for use in optoelectronic devices, with their electrical properties being tunable. buet.ac.bdresearchgate.net The introduction of fluorine, as in this compound, is a rational design step to further enhance these properties, aiming for higher efficiency and stability in next-generation displays and lighting. displaydaily.comresearchgate.net

Ligand Design and Coordination Chemistry

N-aryl and N-alkyl derivatives of aniline (B41778) are versatile ligands in coordination chemistry, capable of binding to metal centers either as neutral two-electron donors or, upon deprotonation, as anionic ligands. researchgate.net The specific structure of this compound makes it an intriguing candidate for ligand design.

The primary coordination site in this compound is the nitrogen atom of the secondary amine. Upon complexation with a metal center, the ligand could adopt several coordination modes.

Monodentate Coordination : The simplest mode involves the nitrogen lone pair coordinating directly to the metal center. The electronic properties of the metal complex would be significantly influenced by the strong electron-withdrawing nature of the 2,6-difluorophenyl group, which reduces the Lewis basicity of the nitrogen atom.

Chelation and Pincer Ligands : While the parent molecule is not a chelating ligand, derivatives could be designed. For instance, functionalization of the benzyl (B1604629) ring could introduce additional donor atoms, leading to bidentate or tridentate ligands that form stable chelate rings with a metal. The study of related aryldiamine ligands shows they can adopt flexible N,C,N coordination geometries, ranging from meridional to facial, depending on the other ligands present. uu.nl

Steric Influence : The bulky nature of the two rings and the ortho-fluorine atoms provide significant steric hindrance around the nitrogen donor. This can stabilize metal complexes with lower coordination numbers or influence the geometry around the metal center, as seen in complexes with other sterically demanding ligands. nih.govresearchgate.net

The fluorination of ligands can have a profound impact on the resulting metal complexes, affecting their redox properties, stability, and even biological activity. fu-berlin.denih.govuea.ac.uk For example, studies on fluorinated tripodal ligands have shown that fluorine-specific interactions can influence the spin state of the central metal ion. fu-berlin.de

| Coordination Aspect | Influence of this compound Structure |

| Donor Atom | Secondary Amine Nitrogen |

| Electronic Effect | Reduced Lewis basicity due to electron-withdrawing fluorine atoms |

| Steric Effect | High steric hindrance from substituted rings, potentially stabilizing low coordination numbers |

| Potential Coordination Modes | Monodentate (as is); Bidentate or Tridentate (with derivatization) |

| Influence on Metal Center | Modulation of redox potential and spin state fu-berlin.denih.gov |

Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry involves the study of systems held together by non-covalent interactions. Introducing fluorine into molecules can dramatically alter their self-assembly behavior, sometimes leading to entirely new and unexpected supramolecular architectures. nih.govscispace.com This is due to fluorine's unique ability to participate in various weak interactions, including hydrogen bonds and halogen bonds. researchgate.neteurekalert.org

Hydrogen-bonded organic frameworks (HOFs) are crystalline porous materials constructed from organic building blocks linked by hydrogen bonds. rsc.orgnih.gov The design of stable HOFs depends on the strategic placement of reliable hydrogen-bonding motifs. northwestern.edubohrium.com

The this compound molecule possesses key features for constructing such frameworks:

Hydrogen Bond Donor : The secondary amine (N-H) group is a classic hydrogen bond donor.

Hydrogen Bond Acceptors : The fluorine atoms can act as weak hydrogen bond acceptors in N-H···F or C-H···F interactions. ucla.edu The π-systems of the aromatic rings can also serve as acceptors for C-H···π interactions. nih.gov

In the solid state, it is plausible that molecules of this compound would self-assemble into extended networks. The N-H group could form hydrogen bonds with the fluorine atoms of a neighboring molecule. Studies of related aniline derivatives show that N-H···N and N-H···O hydrogen bonds are common structure-directing interactions. nih.gov In this fluorinated case, N-H···F bonds would likely play a significant role. The interplay between multiple weak interactions (N-H···F, C-H···F, C-H···π, and π-π stacking) would dictate the final three-dimensional crystalline architecture. researchgate.net The presence of multiple fluorine atoms can enhance these interactions, leading to more stable and robust lattices compared to non-fluorinated analogues. nih.govnih.gov

Exploration of Molecular Recognition Motifs

The specific arrangement of atoms and functional groups in this compound facilitates a variety of non-covalent interactions that are crucial in the fields of supramolecular chemistry and materials science. The molecule's structure, featuring two electron-withdrawing fluorine atoms on one aromatic ring, a single fluorine on the second, and a secondary amine bridge, allows for a complex interplay of hydrogen bonds, halogen bonds, and π-stacking interactions. These motifs dictate how the molecule recognizes and interacts with itself and other molecules to form larger, ordered structures.

Furthermore, the fluorine atoms themselves can participate in intermolecular interactions. While fluorine is the most electronegative element, under certain circumstances, it can act as a halogen bond donor. mdpi.com This occurs due to the formation of a "σ-hole," a region of positive electrostatic potential on the halogen atom opposite to the covalent bond. mdpi.com Although fluorine is the weakest halogen bond donor among the halogens, these interactions can contribute to the stability of a crystal lattice. mdpi.com In a supramolecular assembly, the fluorine atoms of this compound could engage in weak C–H···F or N–H···F hydrogen bonds, which have been noted as structure-directing interactions in the crystals of other fluorinated organic molecules.